molecular formula C13H18FO3P B2386888 diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate CAS No. 210486-73-0

diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate

Cat. No. B2386888
CAS RN: 210486-73-0
M. Wt: 272.256
InChI Key: KYHOWXJSXNDFRR-JLHYYAGUSA-N
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Description

Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate belongs to the class of organic compounds known as phosphonic acid diesters. These are organophosphorus compounds containing a diester derivative of phosphonic acid, with the general structure ROP(=O)OR’ (R,R’ = organyl group) .


Synthesis Analysis

Phosphonates, including diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate, can be synthesized by various methods. One prevalent method involves using a palladium catalyst for a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides . Another method involves a two-step procedure involving a transesterification between a diol and diethyl phosphite followed by a palladium-catalyzed coupling of the so-obtained cyclic phosphite with vinyl bromide .


Molecular Structure Analysis

The molecular structure of diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Phosphonates, including diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate, participate in various chemical reactions. For instance, they can undergo a phospha-Michael addition, which is an intensively developed field attracting much attention of synthetic chemists . They can also undergo hydrolysis or dealkylation .


Physical And Chemical Properties Analysis

Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .

Safety and Hazards

The safety data sheet for a related compound, Diethyl benzylphosphonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on developing more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds . Additionally, further studies could explore the potential biological activities and applications of phosphonates .

properties

IUPAC Name

1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FO3P/c1-4-16-18(15,17-5-2)13(14)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHOWXJSXNDFRR-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC=C(C=C1)C)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC=C(C=C1)C)/F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate

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